molecular formula C17H17N7 B2758156 3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380144-99-8

3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B2758156
CAS No.: 2380144-99-8
M. Wt: 319.372
InChI Key: HQPJMOIXTNSEPO-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with pyridinyl and pyrimidinyl piperazine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or its equivalent under acidic or basic conditions.

    Introduction of Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Introduction of Pyrimidinyl Piperazine Group: The pyrimidinyl piperazine group can be introduced through a coupling reaction between a pyrimidine derivative and piperazine, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of pyridazine, pyridine, and pyrimidine rings makes it a versatile scaffold for drug design and development.

Properties

IUPAC Name

3-pyridin-2-yl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-2-7-19-14(3-1)15-4-5-17(22-21-15)24-11-9-23(10-12-24)16-6-8-18-13-20-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPJMOIXTNSEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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